3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 1924322-42-8
VCID: VC2760371
InChI: InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3
SMILES: CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C13H9ClF3NOS
Molecular Weight: 319.73 g/mol

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one

CAS No.: 1924322-42-8

Cat. No.: VC2760371

Molecular Formula: C13H9ClF3NOS

Molecular Weight: 319.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one - 1924322-42-8

Specification

CAS No. 1924322-42-8
Molecular Formula C13H9ClF3NOS
Molecular Weight 319.73 g/mol
IUPAC Name 3-(4-chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
Standard InChI InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3
Standard InChI Key BLSRSTWKJXIIHI-UHFFFAOYSA-N
SMILES CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F
Canonical SMILES CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Features

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one contains several distinctive structural elements that define its chemical behavior:

  • A pyridin-2-one core: This heterocyclic structure serves as the central scaffold

  • A trifluoromethyl group at position 5: This functional group contributes to the compound's lipophilicity and metabolic stability

  • A sulfanyl (thioether) linkage at position 3: This creates a bridge between the heterocyclic core and the aromatic ring

  • A 4-chlorophenyl group: The para-chloro substituent on the benzene ring contributes to the compound's electronic properties

PropertyEstimated ValueBasis for Estimation
Molecular Weight~361.8 g/molCalculated from chemical formula
Physical StateSolid at room temperatureBased on similar heterocyclic compounds
SolubilityPoorly soluble in water; Soluble in organic solventsBased on lipophilic character
LogP~4.0-5.0Estimated from trifluoromethyl and chlorophenyl groups
Melting Point~120-160°CEstimated from similar compounds

Chemical Reactivity

The chemical reactivity of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is influenced by its constituent functional groups:

  • The pyridin-2-one core may exhibit electrophilic character at the C-4 and C-6 positions

  • The sulfanyl linkage represents a potential site for oxidation to sulfoxide or sulfone derivatives

  • The trifluoromethyl group provides electronic withdrawal effects and metabolic stability

  • The chlorophenyl group can participate in coupling reactions under appropriate conditions

Synthesis Methods

Synthetic Challenges

The synthesis of this compound likely presents several challenges:

  • Regioselective introduction of the sulfanyl linkage at the 3-position

  • Potential side reactions involving the reactive pyridinone carbonyl

  • Handling of potentially hazardous fluorinating reagents if the trifluoromethyl group is introduced late in the synthesis

  • Purification challenges due to the lipophilic nature of the compound

Biological Activity and Applications

CompoundStructural SimilaritiesStructural DifferencesPotential Significance
[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionateContains 4-chlorophenyl sulfanyl and trifluoromethyl groupsPyrazole vs. pyridinone core; Ester functionalityDifferent heterocyclic cores may target different biological binding sites
3-[(4-fluorophenyl)sulfanyl] derivativesAryl-sulfanyl linkageFluorine vs. chlorine substitution; Different heterocyclic coreDemonstrates importance of halogen substitution pattern

Analytical Methods for Characterization

Spectroscopic Identification

For compounds like 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one, several analytical techniques would be valuable for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the pyridinone ring protons

    • ¹³C NMR would provide information about the carbonyl carbon, the trifluoromethyl group (with characteristic splitting patterns), and the aromatic carbons

    • ¹⁹F NMR would be particularly valuable for confirming the presence and environment of the trifluoromethyl group

  • Mass Spectrometry:

    • High-resolution mass spectrometry would confirm the molecular formula

    • Fragmentation patterns would likely include loss of the chlorine atom and cleavage at the sulfanyl linkage

  • Infrared Spectroscopy:

    • Characteristic absorption bands for the pyridinone carbonyl, C-F stretching, and C-S stretching would be informative

Chromatographic Analysis

Purification and analysis of this compound would likely involve:

  • High-Performance Liquid Chromatography (HPLC) with reversed-phase columns due to the compound's lipophilicity

  • Thin-Layer Chromatography (TLC) systems using appropriate non-polar mobile phases

  • Gas Chromatography-Mass Spectrometry (GC-MS) if the compound possesses sufficient volatility

Structure-Based Design and Computational Studies

Molecular Modeling Considerations

The structural features of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one offer several interesting aspects for computational studies:

  • The trifluoromethyl group creates a region of high electronegativity and potentially influences the electronic distribution across the pyridinone ring

  • The sulfanyl linkage introduces conformational flexibility between the heterocyclic core and the chlorophenyl ring

  • The pyridinone carbonyl provides a potential hydrogen bond acceptor site

Predicted Properties and Interactions

Computational approaches could predict:

  • Preferred conformations of the molecule, particularly the orientation of the chlorophenyl ring relative to the pyridinone core

  • Electrostatic potential maps highlighting regions of positive and negative charge density

  • Potential binding modes with biological targets based on the compound's electronic and steric properties

Future Research Directions

Methodological Approaches

Advancing knowledge of this compound would benefit from:

  • Efficient synthetic routes with improved regioselectivity and yield

  • Comprehensive physicochemical characterization

  • Biological screening against diverse targets to identify potential applications

  • Computational studies to predict properties and interactions

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